- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions, Molecular Catalysis, 2019, 465, 33-42
Cas no 768-49-0 (2-Methyl-1-phenyl-1-propene (>85%))
2-Methyl-1-phenyl-1-propene (>85%) Chemical and Physical Properties
Names and Identifiers
-
- (2-Methylprop-1-en-1-yl)benzene
- 2-Methyl-1-phenylpropene
- 2-methylprop-1-enylbenzene
- Benzene,(2-methyl-1-propen-1-yl)-
- (2-Methylpropenyl)benzene
- Benzene, (2-methyl-1-propenyl)-
- 1-Phenyl-2-methylpropene
- 2-Methyl-1-phenyl-1-propene
- (2-METHYL-1-PROPENYL)BENZENE
- Benzene, (2-methylpropenyl)-
- Propene, 2-methyl-1-phenyl-
- 1,1-Dimethyl-2-phenylethylene
- isobutenylbenzene
- 1-Propene, 2-methyl-1-phenyl-
- Benzene, (2-methyl-1-propen-1-yl)-
- .beta.-Methylisoallylbenzene
- XR7OYT372M
- .beta.,.beta.-Dimethylstyrene
- 2-Methyl-1-phenyl-1-propene (>85%)
-
- MDL: MFCD00008899
- Inchi: 1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-8H,1-2H3
- InChI Key: BTOVVHWKPVSLBI-UHFFFAOYSA-N
- SMILES: C1(C([H])=C([H])C([H])=C([H])C=1[H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H]
Computed Properties
- Exact Mass: 132.09400
- Monoisotopic Mass: 132.0939
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.8
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not determined
- Density: 0.901 g/mL at 25 °C(lit.)
- Melting Point: −50-−48 °C (lit.)
- Boiling Point: 189°C(lit.)
- Flash Point: Fahrenheit: 136.4 ° f
Celsius: 58 ° c - Refractive Index: n20/D 1.539(lit.)
- PSA: 0.00000
- LogP: 3.10980
- Solubility: Not determined
2-Methyl-1-phenyl-1-propene (>85%) Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 3295 3/PG 3
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:3.2
- HazardClass:3.2
- PackingGroup:III
- Storage Condition:2-8°C
- Safety Term:3.2
- Packing Group:III
- Risk Phrases:R36/37/38
2-Methyl-1-phenyl-1-propene (>85%) Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
2-Methyl-1-phenyl-1-propene (>85%) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M839073-5g |
(2-Methylprop-1-en-1-yl)benzene |
768-49-0 | 97% | 5g |
3,161.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 282510-1G |
2-Methyl-1-phenyl-1-propene (>85%) |
768-49-0 | 1g |
¥1197.04 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1528534-100MG |
Phentermine Related Compound C |
768-49-0 | 100mg |
¥16589.01 | 2023-09-06 | ||
| TRC | M332865-250mg |
2-Methyl-1-phenyl-1-propene (>85%) |
768-49-0 | 250mg |
$ 75.00 | 2023-09-07 | ||
| TRC | M332865-1g |
2-Methyl-1-phenyl-1-propene (>85%) |
768-49-0 | 1g |
$ 132.00 | 2023-09-07 | ||
| TRC | M332865-2.5g |
2-Methyl-1-phenyl-1-propene (>85%) |
768-49-0 | 2.5g |
$ 299.00 | 2023-09-07 | ||
| TRC | M332865-5g |
2-Methyl-1-phenyl-1-propene (>85%) |
768-49-0 | 5g |
$ 450.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M37690-1g |
(2-Methylprop-1-en-1-yl)benzene |
768-49-0 | 97% | 1g |
¥108.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M37690-250mg |
(2-Methylprop-1-en-1-yl)benzene |
768-49-0 | 97% | 250mg |
¥63.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M37690-5g |
(2-Methylprop-1-en-1-yl)benzene |
768-49-0 | 97% | 5g |
¥463.0 | 2024-07-18 |
2-Methyl-1-phenyl-1-propene (>85%) Production Method
Production Method 1
2-Methyl-1-phenyl-1-propene (>85%) Preparation Products
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2-Methyl-1-phenyl-1-propene (>85%) Suppliers
2-Methyl-1-phenyl-1-propene (>85%) Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzene and substituted derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on 2-Methyl-1-phenyl-1-propene (>85%)
Professional Introduction to 2-Methyl-1-phenyl-1-propene (>85%) and CAS No. 768-49-0
The compound with the CAS number 768-49-0 is a highly valuable chemical entity in the realm of organic synthesis and pharmaceutical research. Its product name, 2-Methyl-1-phenyl-1-propene (>85%), underscores its specific molecular structure and purity level, making it a critical intermediate in various chemical processes. This introduction delves into the compound's properties, applications, and recent advancements in research that highlight its significance in modern chemistry.
2-Methyl-1-phenyl-1-propene, also known as (E)-1-phenyl-2-methylpropene, is an unsaturated hydrocarbon with a phenyl group attached to a propene backbone. This structural configuration imparts unique reactivity and makes it a versatile building block in synthetic chemistry. The presence of the double bond and the phenyl ring allows for diverse chemical transformations, including addition reactions, polymerization, and functionalization, which are pivotal in the development of new materials and pharmaceuticals.
The high purity (>85%) of this compound ensures consistent performance in chemical reactions and applications. In pharmaceutical research, high-purity intermediates are essential for ensuring the efficacy and safety of drug candidates. The compound's stability under various conditions further enhances its utility in laboratory settings and industrial processes. Recent studies have highlighted its role in the synthesis of bioactive molecules, where its structural features contribute to the development of novel therapeutic agents.
In the field of polymer science, 2-Methyl-1-phenyl-1-propene has been explored for its potential in creating advanced materials with tailored properties. Researchers have utilized this compound to develop polymers with enhanced mechanical strength and thermal stability. These materials find applications in automotive components, aerospace engineering, and electronics, where high performance is critical. The compound's ability to undergo polymerization under controlled conditions makes it a valuable asset in designing next-generation materials.
The pharmaceutical industry has also shown significant interest in 2-Methyl-1-phenyl-1-propene due to its potential as a precursor for active pharmaceutical ingredients (APIs). Recent studies have demonstrated its utility in synthesizing compounds with anti-inflammatory and analgesic properties. By leveraging its reactive sites, chemists have been able to develop derivatives that exhibit promising biological activity. This aligns with the ongoing effort to discover new treatments for chronic diseases and improve patient outcomes.
Moreover, the compound's role in catalytic processes cannot be overstated. It has been employed as a ligand or intermediate in various catalytic systems, facilitating key transformations such as cross-coupling reactions and hydrogenation. These reactions are fundamental to modern organic synthesis, enabling the efficient production of complex molecules. The efficiency and selectivity of these catalytic processes often depend on the quality and purity of the starting materials, making 2-Methyl-1-phenyl-1-propene an indispensable component in research laboratories.
Advances in computational chemistry have further enhanced our understanding of 2-Methyl-1-phenyl-1-propene's reactivity. Molecular modeling studies have provided insights into its interaction with catalysts and other reagents, guiding the design of more effective synthetic routes. These computational approaches complement experimental work by predicting reaction outcomes and optimizing reaction conditions. The integration of experimental data with computational insights has been instrumental in advancing synthetic methodologies.
The environmental impact of chemical processes is another area where 2-Methyl-1-phenyl-1-propene plays a significant role. Researchers are increasingly focusing on developing greener synthetic routes that minimize waste and reduce energy consumption. The compound's compatibility with sustainable chemistry principles makes it an attractive choice for such initiatives. By incorporating it into eco-friendly synthetic pathways, chemists can contribute to reducing the environmental footprint of chemical manufacturing.
In conclusion, 2-Methyl-1-phenyl-1-propene (CAS No. 768-49-0) is a multifaceted compound with broad applications across organic synthesis, polymer science, and pharmaceutical research. Its unique structural features and high purity make it a valuable intermediate for developing advanced materials and bioactive molecules. Recent advancements in research continue to uncover new possibilities for this compound, reinforcing its importance in modern chemistry. As scientific understanding evolves, so too will its applications, making it an essential component in future chemical innovations.
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